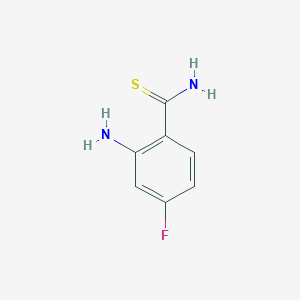

2-Amino-4-fluorobenzothioamide

Beschreibung

2-Amino-4-fluorobenzothioamide (CAS: 1511618-41-9) is a fluorinated aromatic thioamide derivative characterized by a benzothioamide core substituted with an amino group (-NH₂) at the 2-position and a fluorine atom (-F) at the 4-position. The thioamide functional group (-C(=S)-NH₂) distinguishes it from conventional amides, imparting distinct electronic and steric properties.

Eigenschaften

Molekularformel |

C7H7FN2S |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

2-amino-4-fluorobenzenecarbothioamide |

InChI |

InChI=1S/C7H7FN2S/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) |

InChI-Schlüssel |

POZCZOKBTHNMQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)N)C(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluorobenzothioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent. One common method includes the use of potassium thiocyanate and substituted anilines in the presence of a catalyst such as nano-BF3/SiO2 . The reaction conditions are generally mild, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of 2-Amino-4-fluorobenzothioamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-fluorobenzothioamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino or fluoro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted benzothioamides.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-fluorobenzothioamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-fluorobenzothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Functional Group Variations

2-Amino-4-fluorobenzamide (CAS: 119023-25-5)

- Structure : Replaces the thioamide (-C(=S)-NH₂) with an amide (-C(=O)-NH₂).

- Properties :

- Higher polarity and solubility in polar solvents compared to the thioamide due to the oxygen atom.

- Reduced nucleophilicity of the carbonyl group compared to the thiocarbonyl group, affecting reactivity in substitution reactions.

- Safety: Requires precautions for inhalation and skin contact, as outlined in safety data sheets .

2-Amino-4-fluorobenzoyl Chloride (CAS: 1379360-41-4)

Substituent Position and Halogen Variations

4-Aminobenzoic Acid (CAS: 150-13-0)

- Structure: Features a carboxylic acid (-COOH) at the 4-position and an amino group at the 4-position.

- Properties: Higher acidity (pKa ~2.5) compared to 2-Amino-4-fluorobenzothioamide due to the electron-withdrawing carboxylic acid group. Widely used as a substrate analogue in enzymatic studies .

3-Amino-4-chlorobenzoic Acid (CAS: 2486-71-7)

- Structure: Chlorine at the 4-position and amino at the 3-position on a benzoic acid core.

- Properties :

Core Structure Variations

2-[(4-Fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

- Structure : Thiophene ring replaces the benzene core, with additional methyl and phenyl substituents.

- Properties :

Data Table: Key Compounds and Properties

| Compound Name | CAS Number | Core Structure | Functional Groups/Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Amino-4-fluorobenzothioamide | 1511618-41-9 | Benzene | 2-NH₂, 4-F, -C(=S)-NH₂ | High sulfur reactivity, moderate solubility |

| 2-Amino-4-fluorobenzamide | 119023-25-5 | Benzene | 2-NH₂, 4-F, -C(=O)-NH₂ | Polar, used in peptidomimetics |

| 2-Amino-4-fluorobenzoyl chloride | 1379360-41-4 | Benzene | 2-NH₂, 4-F, -C(=O)-Cl | Acylating agent, moisture-sensitive |

| 4-Aminobenzoic acid | 150-13-0 | Benzene | 4-NH₂, 4-COOH | High acidity, UV absorption |

| 3-Amino-4-chlorobenzoic acid | 2486-71-7 | Benzene | 3-NH₂, 4-Cl, -COOH | Strong electron-withdrawing, enzyme inhibitor |

| 2-[(4-Fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide | - | Thiophene | 4-F-benzoyl, 5-CH₃, 4-Ph, -C(=O)-NH₂ | Conjugated system, steric hindrance |

Research Implications and Gaps

- Reactivity: The thioamide group in 2-Amino-4-fluorobenzothioamide offers unique metal-chelating capabilities, unlike its amide counterpart, making it a candidate for catalytic applications .

- Biological Activity: Fluorine’s electronegativity enhances membrane permeability, but the thioamide may introduce toxicity concerns absent in non-sulfur analogues .

- Synthetic Challenges : Thioamides generally require harsher synthesis conditions (e.g., Lawesson’s reagent) compared to amides, limiting scalability .

Future studies should explore quantitative structure-activity relationships (QSAR) to correlate substituent effects with pharmacological or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.